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molecular formula C9H6N2O2 B8382775 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Cat. No. B8382775
M. Wt: 174.16 g/mol
InChI Key: DATJOWBTIOWPQV-UHFFFAOYSA-N
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Patent
US09175031B2

Procedure details

To a mixture of 2-(5-formyl-isoxazol-3-yl)-pyridine (3 gm) in THF (30 ml) was added methyl magnesium iodide (19 ml, 1.4 M solution in THF) at 0° C. over a period of 15 minutes. The reaction was stirred for 1.5 h and monitored by TLC. The reaction was quenched by addition of aqueous ammonium chloride solution (20 ml) and extracted with ethyl acetate (100 ml×2). Combined organic layers was washed with water and evaporated under vacuum to provide 1.9 gm crude mass, which was purified by using silica gel column chromatography to provide a title compound in 1.0 gm quantity (42%) as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:4]=1)=[O:2].[CH3:14][Mg]I>C1COCC1>[OH:2][CH:1]([C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:4]=1)[CH3:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C1=CC(=NO1)C1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C[Mg]I

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of aqueous ammonium chloride solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×2)
WASH
Type
WASH
Details
Combined organic layers was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide 1.9 gm crude mass, which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC(C)C1=CC(=NO1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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